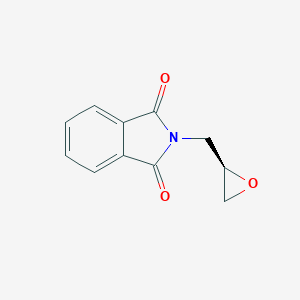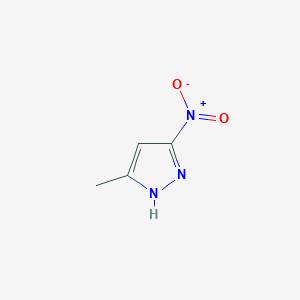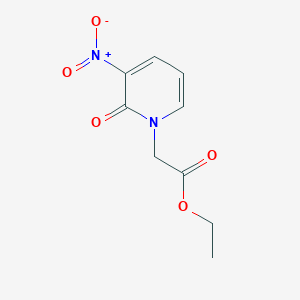
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
概述
描述
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is primarily used as a building block in the synthesis of various organic compounds.
作用机制
The mechanism of action of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is not well understood, and further research is needed to elucidate its molecular target and mode of action. However, it is believed that it may act as a prodrug that is activated by metabolic enzymes in the body. Once activated, it may interact with various cellular targets and modulate their function.
生化和生理效应
The biochemical and physiological effects of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are not well characterized, and further research is needed to determine its effects on various biological systems. However, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties in vitro. It has also been shown to have potential applications in the development of new materials with unique properties.
实验室实验的优点和局限性
The advantages of using Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in lab experiments include its high purity and yield, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in certain solvents, potential toxicity, and the need for further research to determine its molecular target and mode of action.
未来方向
There are numerous future directions for the research and development of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. These include:
1. Further elucidation of its molecular target and mode of action.
2. Optimization of its synthesis method for high yields and purity.
3. Development of new applications in the fields of pharmaceuticals, agrochemicals, and materials science.
4. Investigation of its potential toxicity and safety profile.
5. Development of new derivatives with improved properties and efficacy.
In conclusion, Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and it has been used in the synthesis of various organic compounds. Further research is needed to elucidate its molecular target and mode of action, as well as its potential applications in the development of new materials and drugs.
科学研究应用
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has a wide range of potential applications in scientific research. It is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-microbial agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
属性
IUPAC Name |
ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVHQCGIUMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434914 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
147283-76-9 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

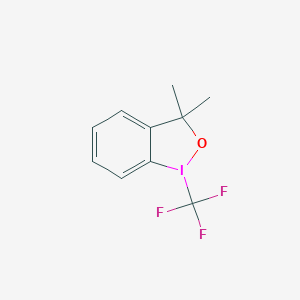
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

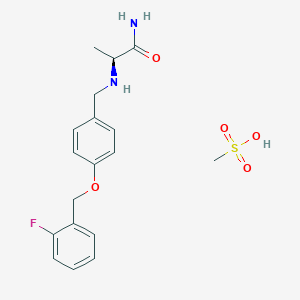
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
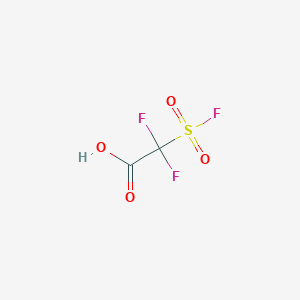
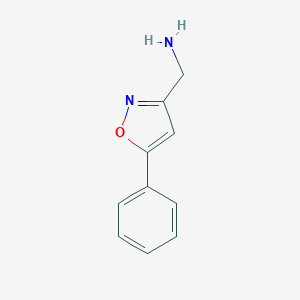


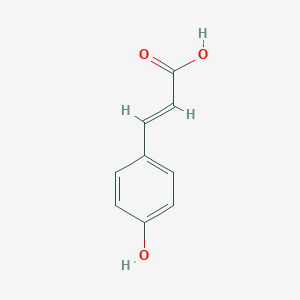
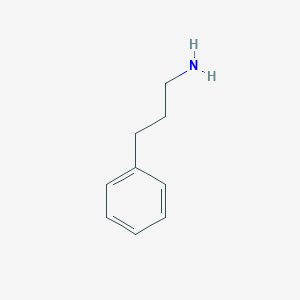
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
